molecular formula C13H13Cl2FN2 B4169962 N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Cat. No.: B4169962
M. Wt: 287.16 g/mol
InChI Key: UZDGWZWZMWSEFT-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is a chemical compound that combines a benzylamine structure with both chloro and fluoro substituents on the benzyl ring, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation can produce imines or nitriles.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming halogen bonds . The pyridinylmethyl group can further modulate the compound’s pharmacokinetic properties by influencing its solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is unique due to the combination of chloro and fluoro substituents on the benzyl ring and the presence of a pyridinylmethyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2.ClH/c14-12-5-3-6-13(15)11(12)9-16-8-10-4-1-2-7-17-10;/h1-7,16H,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGWZWZMWSEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
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N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

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